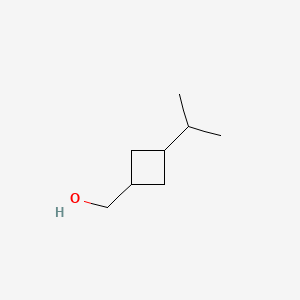
(3-异丙基环丁基)甲醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(3-Isopropylcyclobutyl)methanol” is a fine chemical . It is not a stock item and may not be readily available . The CAS number for this compound is 1269291-96-4 .
Chemical Reactions Analysis
While specific chemical reactions involving “(3-Isopropylcyclobutyl)methanol” are not detailed in the available resources, methanol and its derivatives are known to undergo various reactions. For instance, methanol can be converted to hydrocarbons, olefins, gasoline, and aromatics over zeolite and zeotype catalysts . Additionally, primary alcohols and methanol can react to form alkyl halides under acidic conditions .科学研究应用
- Bioreactors: Employing specialized bioreactors designed for optimal microbial growth and product synthesis. Results: The bioconversion process has shown promise in producing a variety of chemicals, with improvements in methanol metabolism enhancing yields .
- Reactor Design: Developing new reactor designs to optimize conversion rates. Results: Pilot plants have demonstrated the feasibility of methanol-based PtL routes, with commercial scale plants planned or operational .
- Nanoparticulate Systems: Utilizing nanoparticle-enhanced cyclodextrins for improved efficiency. Results: These systems have shown high efficiency in removing various impurities from wastewater .
- Process Optimization: Refining industrial processes to maximize yield and minimize waste. Results: The use of methanol has led to more sustainable and cost-effective production methods for a range of chemicals .
Pharmaceutical Research
Scientific Field
Advanced Material Synthesis
Scientific Field
- Bioreactor Design: Optimizing bioreactor configurations to enhance mass transfer and productivity. Results: Advances in metabolic engineering and bioprocess design have improved the efficiency of methanol-based gas fermentation processes .
- Dispersion Techniques: Employing methanol to disperse nanoparticles in various mediums for further application. Results: Methanol’s use as a solvent has facilitated the production of nanoparticles with controlled size and shape .
- Combustion: Burning methanol in engines designed for reduced emissions and higher efficiency. Results: Methanol’s application in energy production has shown promise in reducing soot and smoke emissions, contributing to cleaner energy solutions .
未来方向
While specific future directions for “(3-Isopropylcyclobutyl)methanol” are not detailed in the available resources, methanol and its derivatives have a promising future. Methanol’s versatility in use secures its future, and reinvestment in conventional methanol is necessary to support demand growth long term . Methanol is also emerging as a marine fuel, with a contracting spree pushing the orderbook to 205 newbuilds . Furthermore, bacteria have been engineered in the laboratory to efficiently use methanol, which can now be tapped into to produce valuable products currently made by the chemical industry from fossil fuels .
属性
IUPAC Name |
(3-propan-2-ylcyclobutyl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-6(2)8-3-7(4-8)5-9/h6-9H,3-5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVHPFGGDBCIDRZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC(C1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20680560 |
Source


|
| Record name | [3-(Propan-2-yl)cyclobutyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20680560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Isopropylcyclobutyl)methanol | |
CAS RN |
1269291-96-4 |
Source


|
| Record name | [3-(Propan-2-yl)cyclobutyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20680560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

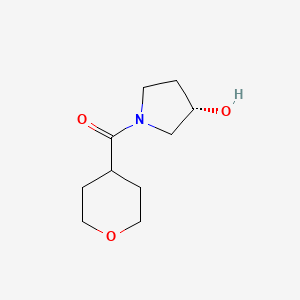
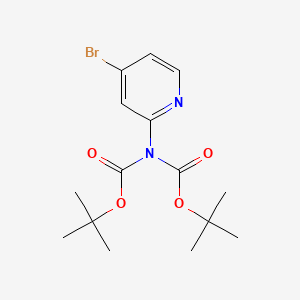
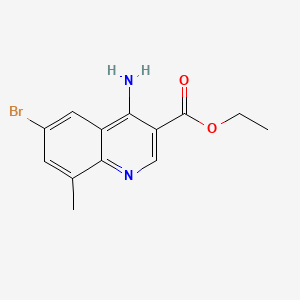
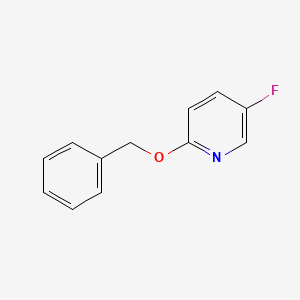

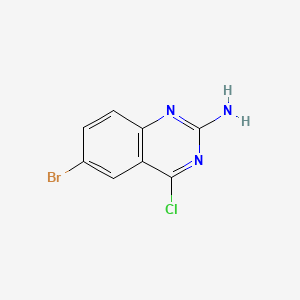
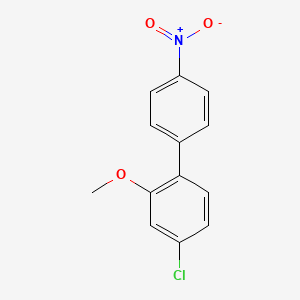
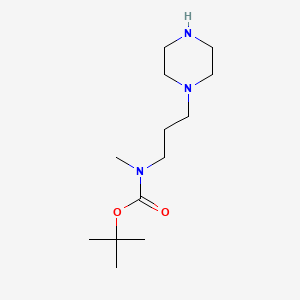
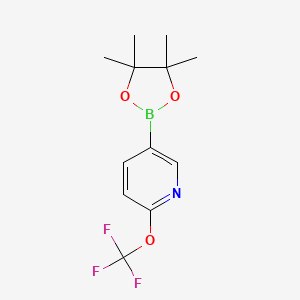
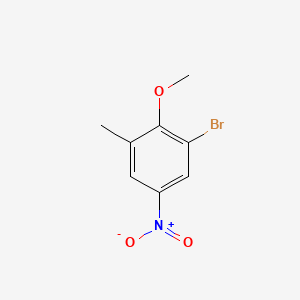
![1,2,3,4-Tetrahydro-pyrido[1,2-a]pyrimidin-6-one hydrochloride](/img/structure/B594443.png)